molecular formula C15H20O4 B1618741 Diethyl 2-benzylsuccinate CAS No. 21307-94-8

Diethyl 2-benzylsuccinate

Cat. No.: B1618741
CAS No.: 21307-94-8
M. Wt: 264.32 g/mol
InChI Key: JZJPBADSXBZWAZ-UHFFFAOYSA-N
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Description

Diethyl 2-benzylsuccinate is an organic compound with the molecular formula C15H20O4. It is a colorless to pale yellow liquid with a distinctive aroma. This compound is widely used in the chemical industry, particularly in the synthesis of various organic compounds and as a component in fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-benzylsuccinate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl succinate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Another method involves the reaction of diethyl succinate with benzyl bromide in the presence of a phase transfer catalyst. This method also requires reflux conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-benzylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-benzylsuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-benzylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact mechanism depends on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-benzylsuccinate is unique due to its specific structure, which combines the properties of both diethyl succinate and benzyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

diethyl 2-benzylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJPBADSXBZWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341850
Record name DIETHYL BENZYLSUCCINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21307-94-8
Record name DIETHYL BENZYLSUCCINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the product from step (a) (23.6 g) in c.HCl (326 ml) was stirred under reflux for 46 hours, then cooled. The resulting precipitate was extracted with chloroform (×3) and the extracts combined, washed with 2M aqu. KOH (×2), acidified to pH 4.0 (2M aqu. HCl) and cooled. The resulting precipitate was filtered off, washed with water and dried in vacuo to give the desired product (15.7 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
326 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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